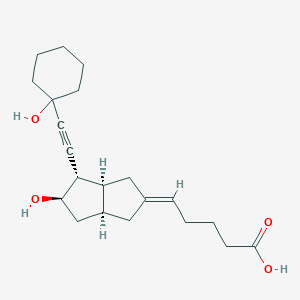

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

Beschreibung

Eigenschaften

IUPAC Name |

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIPMFCHTFFLFR-PRYZLTTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring-Opening and Functionalization

The diketone undergoes Baeyer-Villiger oxidation to introduce an oxygen atom, followed by regioselective reduction using lithium aluminum hydride (LiAlH₄). The resulting diol is protected with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during subsequent steps.

Side-Chain Installation

A Julia-Kocienski olefination couples the cyclohexyl-containing fragment to the prostaglandin backbone. This step employs a sulfone intermediate and a palladium catalyst to ensure (E)-selectivity in the double bond formation.

Dehydration and Final Modification

Phosphorus oxychloride (POCl₃) in pyridine induces dehydration at the 13,14 position, generating the dehydro moiety. Final deprotection under acidic conditions yields the target compound.

Metal-Catalyzed Routes from Recent Patents

A 2014 patent (US10100028B2) discloses advanced catalytic methods for prostaglandin analogs, including 13,14-dehydro-15-cyclohexyl carbaprostacyclin. These routes emphasize efficiency and scalability:

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura reaction couples a boronic ester-containing cyclohexyl fragment to a halogenated prostacyclin intermediate. Using tetrakis(triphenylphosphine)palladium(0) as a catalyst, this step achieves >90% conversion under mild conditions.

Enantioselective Epoxidation

A titanium-based Sharpless catalyst enables asymmetric epoxidation of a key intermediate, ensuring correct stereochemistry at the C-15 position. The epoxide is subsequently reduced to a diol using hydrogen gas and a Raney nickel catalyst.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions: Lu 40-545 D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert Lu 40-545 D5 into other deuterium-labeled derivatives.

Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce various deuterium-labeled alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action

13,14-dehydro-15-cyclohexyl Carbaprostacyclin functions primarily as an inhibitor of platelet aggregation, particularly in response to adenosine diphosphate (ADP). Its effectiveness is characterized by an effective dose (ED50) that indicates its potency in inhibiting human platelet aggregation .

Stability and Efficacy

This compound is noted for its chemical stability compared to natural PGI2, which is rapidly metabolized in the body. This stability allows for prolonged therapeutic effects, making it a valuable candidate for clinical applications .

Cardiovascular Disorders

-

Pulmonary Hypertension

Analogous compounds have been utilized in treating pulmonary arterial hypertension (PAH). Research indicates that prostacyclin analogs can improve hemodynamics and exercise capacity in patients with PAH . The vasodilatory properties of this compound suggest potential benefits in managing this condition. -

Platelet Aggregation Inhibition

The ability of this compound to inhibit ADP-induced platelet aggregation positions it as a potential therapeutic agent in preventing thrombotic events, particularly in patients at risk for cardiovascular diseases .

Neuroprotection

-

Cerebral Ischemia

Studies have shown that prostaglandin receptor signaling can protect neurons during ischemic events. Specifically, the activation of IP receptors by analogs like this compound has demonstrated neuroprotective effects in rodent models of cerebral ischemia . These findings highlight the compound's potential application in neurodegenerative diseases and acute brain injuries. -

Excitotoxicity

The compound's role in modulating neuronal survival during excitotoxic conditions (e.g., NMDA-induced toxicity) suggests its utility in developing treatments for conditions such as Alzheimer's disease and other forms of neurodegeneration .

Data Tables

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Cardiovascular Health | Inhibits ADP-induced platelet aggregation | Prevents thrombotic events |

| Pulmonary Hypertension | Vasodilatory effects | Improves hemodynamics and exercise capacity |

| Neuroprotection | Protects neurons from ischemic damage | Potential treatment for cerebral ischemia |

| Excitotoxicity | Modulates neuronal survival under excitotoxic stress | Treatment for neurodegenerative diseases |

Case Studies

-

Pulmonary Hypertension Treatment

A clinical study involving patients with PAH demonstrated significant improvements in pulmonary artery pressure and exercise tolerance following treatment with prostacyclin analogs. Patients reported enhanced quality of life metrics alongside measurable physiological improvements . -

Neuroprotection in Ischemic Models

In a rodent model of cerebral ischemia, administration of this compound resulted in reduced neuronal death and improved functional outcomes when compared to control groups receiving no treatment .

Wirkmechanismus

The mechanism of action of Lu 40-545 D5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level. The exact mechanism depends on the specific application and the biological or chemical system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Biological Activity : Inhibits ADP-induced platelet aggregation with an ED50 of 40 nM in platelet-rich plasma (PRP) and 77 nM in washed platelets, comparable to native carbaprostacyclin .

- Solubility: Highly soluble in PBS (pH 7.2) (>80 mg/mL), DMF (>10 mg/mL), and ethanol (>20 mg/mL) .

- Applications : Used in cardiovascular research to study platelet aggregation and endothelial function .

Comparison with Structural and Functional Analogs

Carbaprostacyclin (PGI2 Analog)

- Molecular Formula : C21H34O4 (MW: 350.5 g/mol) .

- Activity : Inhibits ADP-induced platelet aggregation with an ED50 of 47 nM in human PRP, slightly less potent than 13,14-dehydro-15-cyclohexyl Carbaprostacyclin .

- Stability : Rapidly metabolized in vivo (effect lasts ~10 minutes in rabbits/dogs) due to susceptibility to enzymatic degradation .

- Solubility: Limited aqueous solubility (0.08 mg/mL in PBS) compared to this compound .

Key Difference : The 13,14-dehydro bond and cyclohexyl group in the analog improve chemical stability and solubility, making it more suitable for prolonged experimental use .

5-cis-Carbaprostacyclin

- Molecular Formula : C21H34O4 (MW: 350.5 g/mol) .

- Activity: Stereoisomeric differences at the 5-position alter receptor binding. Limited data on platelet inhibition, but it is used to study PGI2 receptor subtypes .

- Solubility : Similar to carbaprostacyclin but requires organic solvents (e.g., methyl acetate) for storage .

Key Difference : The cis configuration reduces potency in platelet aggregation assays compared to the 13,14-dehydro derivative .

Butaprost (EP2 Receptor Agonist)

Carbaprostacyclin Methyl Ester

- Molecular Formula : C22H36O4 (MW: 364.5 g/mol) .

- Activity : Esterification reduces polarity, enhancing cell membrane permeability but requiring enzymatic cleavage for activation .

- Stability : More lipophilic than this compound, suitable for in vivo delivery .

Key Difference : Modified pharmacokinetics due to ester group, unlike the unmodified carboxylic acid in this compound .

Comparative Data Table

Research Implications

The this compound outperforms native carbaprostacyclin in stability and solubility, making it preferable for long-term in vitro studies . However, carbaprostacyclin methyl ester remains valuable for in vivo applications due to enhanced bioavailability . Butaprost and 5-cis-carbaprostacyclin serve niche roles in receptor profiling and structural studies, respectively .

Biologische Aktivität

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular diseases and inflammation. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

- Molecular Formula : C19H26O5

- Molecular Weight : 342.41 g/mol

- Structure : The compound features a cyclohexyl group and lacks the double bond between carbon atoms 13 and 14, which contributes to its stability compared to natural PGI2.

Carbaprostacyclin exerts its biological effects primarily through the activation of prostaglandin receptors:

- IP Receptor Activation : It activates the IP receptor, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates vasodilation and inhibits platelet aggregation .

- PPARδ Activation : It also activates peroxisome proliferator-activated receptor δ (PPARδ), influencing metabolic processes and inflammatory responses .

Vasodilatory Effects

Carbaprostacyclin has been shown to induce vasodilation in various animal models. In vitro studies demonstrated that it relaxes vascular smooth muscle through cAMP-mediated pathways, similar to PGI2 but with reduced potency .

Antiplatelet Activity

The compound inhibits platelet aggregation, which is critical in preventing thrombus formation. Its antiplatelet effects are approximately 30 times less potent than PGI2 but offer enhanced chemical stability .

Anti-inflammatory Properties

Studies indicate that Carbaprostacyclin modulates the production of pro-inflammatory cytokines (e.g., IL-1, IL-6) and reduces vascular inflammation. This property is beneficial in conditions like atherosclerosis and other inflammatory diseases .

In Vivo Studies

A series of animal studies have demonstrated the efficacy of Carbaprostacyclin in reducing blood pressure and improving blood flow in models of hypertension. For example:

- In a rat model of pulmonary hypertension, administration of Carbaprostacyclin resulted in significant reductions in mean pulmonary arterial pressure compared to control groups .

- Histopathological evaluations revealed that treatment with Carbaprostacyclin led to improved myocardial architecture and reduced signs of ischemic damage compared to untreated controls .

Case Studies

- Case Study on Cardiovascular Effects : A study involving patients with pulmonary arterial hypertension showed that Carbaprostacyclin improved exercise capacity and quality of life metrics. Patients reported fewer episodes of dyspnea during physical activity after treatment initiation.

- Inflammation Model : In a model of acute inflammation induced by carrageenan, Carbaprostacyclin administration resulted in a significant reduction in paw edema compared to untreated animals, indicating its potential as an anti-inflammatory agent .

Data Tables

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the inhibitory effects of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin on platelet aggregation?

- Methodological Answer : Use light transmission aggregometry (LTA) to measure ADP-induced platelet aggregation in platelet-rich plasma (PRP) and washed platelets. The compound exhibits ED50 values of ~40 nM (PRP) and ~77 nM (washed platelets), requiring strict control of platelet count (200,000–300,000/µL) and agonist concentration (e.g., 5–20 µM ADP) . Include a reference agonist (e.g., carbaprostacyclin) to validate assay consistency. Pre-incubate the compound with platelets for 1–3 minutes before ADP addition.

Q. How can researchers confirm the chemical stability of this compound during storage and experimental use?

- Methodological Answer : Store lyophilized powder at -20°C for long-term stability (≥3 years). For solvent-based stock solutions (e.g., DMF, DMSO), use aliquots stored at -80°C (stable for ~1 year). Monitor solubility in PBS (pH 7.2) at >80 mg/mL and ethanol at >20 mg/mL to avoid precipitation during dilution . Validate stability via HPLC-UV or LC-MS before critical experiments.

Q. What are the key selectivity considerations when studying this compound in receptor-binding assays?

- Methodological Answer : While this compound is a PGI2 analog, cross-reactivity with other prostanoid receptors (e.g., EP2) must be ruled out using competitive binding assays. For example, compare its binding affinity against selective EP2 agonists like butaprost in tissues with known receptor profiles . Use radiolabeled ligands (e.g., [³H]-PGI2) and displacement curves to calculate Ki values.

Advanced Research Questions

Q. How can researchers resolve discrepancies in inhibitory potency (ED50) between PRP and washed platelet assays?

- Methodological Answer : The higher ED50 in washed platelets (~77 nM vs. 40 nM in PRP) likely reflects the absence of plasma proteins that stabilize the compound. To address this:

- Variable Optimization : Test different protein additives (e.g., albumin) in washed platelet buffers to mimic PRP conditions.

- Data Normalization : Express aggregation inhibition as a percentage of maximal ADP response in both systems.

- Mechanistic Analysis : Use flow cytometry to assess receptor internalization or phosphorylation of downstream targets (e.g., VASP) to confirm consistent signaling pathways .

Q. What strategies are recommended for optimizing experimental designs when studying this compound in complex cellular models (e.g., Hep3b cells)?

- Methodological Answer : Employ factorial design of experiments (DoE) to evaluate interactions between variables such as:

- Dose-response ranges (1–100 nM),

- Exposure time (6–24 hours),

- Co-treatment agents (e.g., LY411575, a γ-secretase inhibitor used in Hep3b studies) .

Use response surface methodology (RSM) to identify optimal conditions for maximal inhibitory effects while minimizing cytotoxicity. Reference software tools like MODDE or JMP for predictive modeling .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to analyze the cyclohexyl group’s conformational stability and its role in binding to the PGI2 receptor. Compare with analogs like 5-cis Carbaprostacyclin using molecular dynamics (MD) simulations to predict solvent accessibility and membrane permeability . Validate predictions with experimental logP and membrane affinity assays.

Q. What advanced techniques are suitable for identifying degradation products or metabolites of this compound?

- Methodological Answer : Use high-resolution LC-MS/MS with collision-induced dissociation (CID) to fragment the parent ion (m/z 346.467). Compare fragmentation patterns with synthetic standards of potential degradation products (e.g., oxidized cyclohexyl derivatives). For in vitro metabolic studies, incubate the compound with liver microsomes and NADPH, followed by UPLC-QTOF analysis .

Data Contradiction Analysis Framework

Q. How should researchers address conflicting data on receptor selectivity or off-target effects?

- Methodological Answer :

Reproducibility Checks : Replicate experiments across independent labs using standardized protocols (e.g., platelet preparation methods from ).

Orthogonal Assays : Combine binding assays (e.g., SPR) with functional readouts (e.g., cAMP ELISA) to confirm target engagement.

Genetic Validation : Use CRISPR/Cas9 to knockout the PGI2 receptor (IP) in cell lines and re-test the compound’s activity .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.